A Comprehensive Technical Guide to 4-(2-Chloropyrimidin-4-yl)morpholine: Synthesis, Properties, and Applications in Drug Discovery
A Comprehensive Technical Guide to 4-(2-Chloropyrimidin-4-yl)morpholine: Synthesis, Properties, and Applications in Drug Discovery
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides a comprehensive overview of 4-(2-chloropyrimidin-4-yl)morpholine, a key heterocyclic building block in medicinal chemistry. This document details its chemical and physical properties, provides an experimental protocol for its synthesis, and explores its significant role as a scaffold in the development of targeted therapeutics, particularly as inhibitors of the PI3K/Akt/mTOR signaling pathway.
Core Properties of 4-(2-Chloropyrimidin-4-yl)morpholine
4-(2-Chloropyrimidin-4-yl)morpholine, with the CAS Number 62968-37-0 , is a versatile intermediate in organic synthesis.[1][2] Its structure, featuring a pyrimidine ring substituted with a chloro group and a morpholine moiety, makes it a valuable pharmacophore. The morpholine ring, in particular, is a privileged structure in medicinal chemistry, known to enhance aqueous solubility and metabolic stability of drug candidates.
Chemical and Physical Properties
The key physicochemical properties of 4-(2-chloropyrimidin-4-yl)morpholine are summarized in the table below. These properties are crucial for its handling, storage, and application in synthetic chemistry.
| Property | Value | Reference |
| CAS Number | 62968-37-0 | [1] |
| Molecular Formula | C₈H₁₀ClN₃O | [1] |
| Molecular Weight | 199.64 g/mol | [1] |
| Appearance | Not explicitly stated, but related compounds are often solids. | |
| Melting Point | Not available in the searched results. | |
| Boiling Point | Not available in the searched results. | |
| Solubility | Soluble in organic solvents like Dimethylformamide (DMF) and Tetrahydrofuran (THF). | [3][4] |
| Storage | Store in an inert atmosphere at 2-8°C. | [1] |
Synthesis of 4-(2-Chloropyrimidin-4-yl)morpholine: An Experimental Protocol
The synthesis of 4-(2-chloropyrimidin-4-yl)morpholine and its analogs typically involves a nucleophilic aromatic substitution reaction. The following is a generalized experimental protocol based on the synthesis of similar morpholinopyrimidine derivatives.
General Synthetic Procedure
The synthesis of 4-(2-chloropyrimidin-4-yl)morpholine can be achieved by reacting 2,4-dichloropyrimidine with morpholine in the presence of a base.
Materials:
-
2,4-Dichloropyrimidine
-
Morpholine
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N,N-Diisopropylethylamine (DIPEA) or Potassium Carbonate (K₂CO₃)
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Tetrahydrofuran (THF) or Dimethylformamide (DMF)
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Ethyl acetate
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Water
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Anhydrous Sodium Sulfate (Na₂SO₄)
Procedure:
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In a round-bottom flask, dissolve 2,4-dichloropyrimidine in an appropriate solvent such as Tetrahydrofuran (THF).
-
Cool the solution to 0°C using an ice bath.
-
Under stirring, add N,N-diisopropylethylamine (DIPEA) (1.1 equivalents) followed by the dropwise addition of morpholine (1.1 equivalents).[3]
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Allow the reaction mixture to warm to room temperature and stir overnight.[3]
-
Monitor the reaction progress using Thin Layer Chromatography (TLC).
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Once the reaction is complete, dilute the mixture with ethyl acetate and wash with water (3 x 100 mL).
-
Separate the organic layer and dry it over anhydrous sodium sulfate.
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Remove the solvent under reduced pressure to obtain the crude product.
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Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., ethyl acetate/hexane mixture) to yield pure 4-(2-chloropyrimidin-4-yl)morpholine.
Synthesis Workflow
Applications in Drug Discovery and Development
4-(2-Chloropyrimidin-4-yl)morpholine is a critical intermediate in the synthesis of a wide range of biologically active molecules. Its derivatives have shown significant potential as anti-inflammatory, and anticancer agents.[5] A major area of investigation for morpholinopyrimidine derivatives is their role as inhibitors of the Phosphatidylinositol 3-kinase (PI3K)/Protein Kinase B (Akt)/mammalian Target of Rapamycin (mTOR) signaling pathway.[5][6]
Inhibition of the PI3K/Akt/mTOR Signaling Pathway
The PI3K/Akt/mTOR pathway is a crucial intracellular signaling cascade that regulates cell proliferation, growth, survival, and metabolism.[5] Dysregulation of this pathway is a hallmark of many human cancers, making it a prime target for cancer therapy.[5][6] Morpholinopyrimidine derivatives have emerged as potent inhibitors of this pathway, often targeting PI3K or acting as dual PI3K/mTOR inhibitors.[5]
The morpholine moiety in these inhibitors often forms a key hydrogen bond with the hinge region of the kinase domain, contributing to their high affinity and selectivity. The pyrimidine core serves as a scaffold to which various substituents can be attached to modulate potency, selectivity, and pharmacokinetic properties.
PI3K/Akt/mTOR Signaling Pathway Diagram
Conclusion
4-(2-Chloropyrimidin-4-yl)morpholine is a compound of significant interest to the fields of medicinal chemistry and drug development. Its straightforward synthesis and its utility as a scaffold for generating potent and selective inhibitors of key cellular pathways, such as the PI3K/Akt/mTOR pathway, underscore its importance. The information provided in this guide serves as a valuable resource for researchers working on the design and synthesis of novel therapeutics. Further exploration of the structure-activity relationships of its derivatives will undoubtedly lead to the discovery of new and improved drug candidates for a variety of diseases.
References
- 1. bldpharm.com [bldpharm.com]
- 2. 4-(2-chloropyrimidin-4-yl)morpholine | China | Manufacturer | Hebei Zhuanglai Chemical Trading Co Ltd [m.chemicalbook.com]
- 3. 4-(2-CHLORO-6-METHYLPYRIMIDIN-4-YL)MORPHOLINE synthesis - chemicalbook [chemicalbook.com]
- 4. Design, synthesis, and biological evaluation of morpholinopyrimidine derivatives as anti-inflammatory agents - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Synthesis and PI3 Kinase Inhibition Activity of Some Novel Trisubstituted Morpholinopyrimidines - PMC [pmc.ncbi.nlm.nih.gov]
